molecular formula C11H16N4O3 B1341591 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol CAS No. 747354-44-5

2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol

Cat. No.: B1341591
CAS No.: 747354-44-5
M. Wt: 252.27 g/mol
InChI Key: JNPCLGYWUHYNLR-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group in the pyridine ring is likely involved in redox reactions, which can affect various biochemical pathways . detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol can be compared with other piperazine derivatives, such as:

These compounds share similar structural features but differ in their functional groups and overall chemical properties. The presence of the ethanol group in this compound makes it unique in terms of its solubility and reactivity.

Properties

IUPAC Name

2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c16-8-7-13-3-5-14(6-4-13)11-2-1-10(9-12-11)15(17)18/h1-2,9,16H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPCLGYWUHYNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589880
Record name 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747354-44-5
Record name 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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